molecular formula C8H5F5O2 B2432191 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol CAS No. 2149598-26-3

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2432191
CAS No.: 2149598-26-3
M. Wt: 228.118
InChI Key: NVOXDKMUAZXCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents and trifluoromethoxy precursors under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The trifluoromethoxy group, in particular, can modulate the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of difluoro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2,4-difluoro-3-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOXDKMUAZXCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.